3-Oxo-4-aza-5-androstene-17beta-carboxylic acid
Overview
Description
3-Oxo-4-aza-5-androstene-17beta-carboxylic acid: is a synthetic steroid derivative known for its role as an intermediate in the synthesis of various pharmaceutical compounds. This compound is particularly significant in the development of medications used to treat conditions such as benign prostatic hyperplasia and androgenic alopecia. Its structure is characterized by the presence of a nitrogen atom in the steroid ring, which distinguishes it from other steroid compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid typically involves multiple steps starting from plant sterols or other steroid precursors. The process includes:
Oxidation: The starting material undergoes oxidation to introduce a keto group at the 3-position.
Ammoniumation: Introduction of an amino group at the 4-position.
Dehydration: Removal of water molecules to form the aza-steroid structure.
Carboxylation: Introduction of a carboxylic acid group at the 17beta-position through a carbonylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reagents and catalysts to ensure efficient conversion and minimal by-products. The process is typically carried out in controlled environments to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The nitrogen atom in the steroid ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium metaperiodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents and nucleophiles.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Hydroxyl derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: : 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: : The compound is studied for its biological activity, particularly its role as an inhibitor of 5alpha-reductase, an enzyme involved in the metabolism of testosterone.
Medicine: : It serves as an intermediate in the synthesis of drugs like finasteride and dutasteride, which are used to treat benign prostatic hyperplasia and androgenic alopecia.
Industry: : In the pharmaceutical industry, it is used in the large-scale production of the aforementioned drugs, ensuring the availability of these medications for therapeutic use .
Mechanism of Action
The primary mechanism of action of 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid involves the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for converting testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of dihydrotestosterone, thereby alleviating conditions like benign prostatic hyperplasia and androgenic alopecia. The molecular targets include the active site of 5alpha-reductase, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Finasteride: Another 4-azasteroid used to treat similar conditions.
Dutasteride: A dual inhibitor of 5alpha-reductase isoenzymes type 1 and 2.
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A related compound with similar inhibitory properties
Uniqueness: 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid is unique due to its specific structure that allows for selective inhibition of 5alpha-reductase. This selectivity makes it a valuable intermediate in the synthesis of drugs targeting androgen-related conditions .
Properties
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,11-14H,3-5,7-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUUCDPRBZUXGL-UUBMZHIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893628 | |
Record name | 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-54-2 | |
Record name | 3-Oxo-4-aza-5-androstene-17β-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103335-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-4-azaandrost-5-ene-17β-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, 2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-OXO-4-AZA-5-ANDROSTENE-17.BETA.-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCI904SOZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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